tetrabutylammonium bromide chemical structure and formula
tetrabutylammonium bromide chemical structure and formula
An In-depth Technical Guide to Tetrabutylammonium Bromide (TBAB)
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of tetrabutylammonium bromide (TBAB), a quaternary ammonium salt with significant applications in scientific research and industrial processes. The guide delves into its core chemical structure and formula, physicochemical properties, synthesis, and multifaceted applications, with a particular focus on its role as a phase transfer catalyst. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of TBAB.
Core Chemical Identity
Tetrabutylammonium bromide, commonly abbreviated as TBAB, is a quaternary ammonium salt.[1][2] Its chemical structure consists of a central nitrogen atom covalently bonded to four butyl groups, forming a tetrabutylammonium cation, with a bromide anion providing the counter charge.[3][4]
The presence of the four hydrophobic butyl chains surrounding the cationic nitrogen center gives TBAB its characteristic properties, particularly its solubility in both organic solvents and, to some extent, in water.[7][8][9] This dual solubility is fundamental to its primary application as a phase transfer catalyst.
Visualizing the Structure:
Below is a diagram representing the chemical structure of tetrabutylammonium bromide.
Caption: Chemical structure of Tetrabutylammonium Bromide (TBAB).
Physicochemical Properties
TBAB is typically a white crystalline solid.[1][7] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, which necessitates storage in a dry environment.[8] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | White solid/crystal | [1][7] |
| Melting Point | 102-106 °C | [2][7][8] |
| Solubility in water | 600 g/L (at 20 °C) | [1][2] |
| Solubility in organic solvents | Soluble in alcohol, ether, and acetone; slightly soluble in benzene. | [3][7] |
| Density | 1.039 g/mL (at 25 °C) | [2][3] |
| Stability | Stable under normal conditions, but incompatible with strong oxidizing agents. | [2][7] |
Synthesis and Purification
The most common laboratory and industrial synthesis of tetrabutylammonium bromide is the alkylation of tributylamine with 1-bromobutane.[1] This is a classic Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt.
Reaction: (CH₃CH₂CH₂CH₂)₃N + CH₃CH₂CH₂CH₂(Br) → [(CH₃CH₂CH₂CH₂)₄N]⁺Br⁻
The reaction is typically carried out by refluxing the reactants, often in a solvent like acetonitrile, to facilitate the reaction and improve the yield.[10] Following the reaction, TBAB can be recovered and purified. A common purification method involves crystallization from a suitable solvent system, such as benzene and n-hexane, followed by drying under vacuum over a desiccant like P₂O₅.[3]
Core Application: Phase Transfer Catalysis
The most prominent application of TBAB is as a phase transfer catalyst (PTC).[1][7][9] Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[4][11]
Mechanism of Action
The tetrabutylammonium cation is the key to TBAB's catalytic activity. Its four long alkyl chains make it lipophilic and thus soluble in the organic phase. The positively charged nitrogen can form an ion pair with an anion from the aqueous phase (e.g., a nucleophile). This ion pair is then shuttled into the organic phase where the anion, now in a less solvated and more reactive state, can react with the organic substrate.[4][12] After the reaction, the tetrabutylammonium cation can return to the aqueous phase to repeat the cycle.
Workflow for a Typical Phase Transfer Catalysis Reaction
The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction using TBAB as a phase transfer catalyst.
Caption: Generalized workflow of TBAB in phase transfer catalysis.
Advantages of Using TBAB as a PTC:
-
Environmentally Benign: Often considered a "green" catalyst as it can reduce the need for harsh organic solvents and can be recycled.[1][8][9]
-
Cost-Effective and Commercially Available: TBAB is relatively inexpensive and readily available from chemical suppliers.[9]
-
High Thermal and Chemical Stability: It can be used under a variety of reaction conditions.[8][9]
-
Operational Simplicity: Reactions using TBAB are often simple to set up and do not require anhydrous conditions.[1][11]
Other Applications
Beyond its primary role as a PTC, TBAB has found utility in other areas of chemistry:
-
Ionic Liquid: In its molten state, TBAB can act as an ionic liquid, providing a non-volatile and non-flammable reaction medium.[1][7][9]
-
Electrolyte: It is used as a supporting electrolyte in electrochemical studies due to its good ionic conductivity.[4]
-
Synthesis of other Quaternary Ammonium Salts: TBAB can be used as a starting material to prepare other tetrabutylammonium salts through salt metathesis reactions.[1]
-
Formation of Semi-clathrate Hydrates: TBAB is studied for its role in promoting the formation of gas hydrates at less extreme pressure and temperature conditions.[1]
Safety and Handling
While TBAB is considered to have low toxicity compared to many industrial chemicals, proper handling and safety precautions are essential.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling TBAB.[13][14][15]
-
Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhaling dust particles.[13][14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[14][15] Avoid the formation of dust and aerosols.[14]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[14][15] Due to its hygroscopic nature, protection from moisture is crucial.[2][7][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[14]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14][15][16]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of TBAB is characterized by signals corresponding to the butyl groups.
-
FT-IR: The infrared spectrum of TBAB shows characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chains. Key peaks include asymmetric and symmetric stretching of CH₃ groups around 2958 cm⁻¹ and 2872 cm⁻¹, respectively, and CH₂ twisting vibrations around 1379 cm⁻¹.[17]
Conclusion
Tetrabutylammonium bromide is a versatile and indispensable chemical for a wide range of applications in both academic and industrial research. Its unique ability to act as a phase transfer catalyst has revolutionized many synthetic procedures, making them more efficient, environmentally friendly, and easier to perform. A thorough understanding of its chemical properties, mechanism of action, and safety protocols is paramount for its effective and safe utilization.
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(a) FT-IR spectra of TBAB (blue), IA (red), and TBAB: IA (green) - ResearchGate. [Link]
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